
3-メチル-1-((テトラヒドロフラン-2-イル)メチル)ピペリジン-4-アミン
概要
説明
“3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine” is a chemical compound . It is also known as “N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride” with a CAS Number of 1315366-62-1 . It has a molecular weight of 271.23 .
Molecular Structure Analysis
The InChI code for “3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine” is 1S/C11H22N2O.2ClH/c1-12-11-2-5-13(6-3-11)8-10-4-7-14-9-10;;/h10-12H,2-9H2,1H3;2*1H . This indicates that the molecule contains a piperidine ring with a methyl group at the 3-position and an oxolane ring attached to the nitrogen atom.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .
科学的研究の応用
創薬と合成
ピペリジンを含む化合物は、創薬のための最も重要な合成医薬品ブロックの1つを表しています . その誘導体は、アルカロイドに加えて、20種類以上の医薬品のクラスに見られます . したがって、「3-メチル-1-((テトラヒドロフラン-2-イル)メチル)ピペリジン-4-アミン」は、新しい薬物の設計と合成に潜在的に使用できる可能性があります。
2. プロテインキナーゼB(PKB)の阻害 4-ベンジル-1-(7H-ピロロ[2,3-d]ピリミジン-4-イル)ピペリジン-4-アミンのシリーズにおける親油性置換基の最適化により、ATP競合性ナノモル阻害剤が得られ、関連するキナーゼPKAよりも最大150倍のPKB阻害選択性を示しました . これは、「3-メチル-1-((テトラヒドロフラン-2-イル)メチル)ピペリジン-4-アミン」が、細胞内シグナル伝達経路の重要な構成要素であり、成長と生存を調節するPKBの選択的阻害剤の開発に潜在的に使用できることを示唆しています .
薬理学的用途
ピペリジンは、さまざまな薬理学的用途があることがわかっています . 「3-メチル-1-((テトラヒドロフラン-2-イル)メチル)ピペリジン-4-アミン」はピペリジン誘導体であるため、さまざまな薬理学的用途に潜在的に使用できる可能性があります。
生物活性
ピペリジンは、さまざまな生物活性があることがわかっています . したがって、「3-メチル-1-((テトラヒドロフラン-2-イル)メチル)ピペリジン-4-アミン」は、これらの活性を研究するために生物学的研究に潜在的に使用できる可能性があります。
多成分反応
ピペリジンは、多成分反応で使用されてきました . 「3-メチル-1-((テトラヒドロフラン-2-イル)メチル)ピペリジン-4-アミン」は、このような反応を使用して複雑な有機化合物を合成するために潜在的に使用できる可能性があります。
生物活性ピペリジンの合成
ピペリジンは、薬剤設計のための最も重要な合成フラグメントの1つであり、製薬業界で重要な役割を果たしています . 「3-メチル-1-((テトラヒドロフラン-2-イル)メチル)ピペリジン-4-アミン」は、生物活性ピペリジンの合成に潜在的に使用できる可能性があります。
作用機序
The mechanism of action of 3MOP is not well understood. However, it is believed that it acts as a proton donor, which can facilitate the formation of hydrogen bonds between molecules. Additionally, 3MOP can act as a Lewis acid, which can promote the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MOP are not well understood. However, it has been shown to have some effect on the activity of certain enzymes, as well as on the expression of certain genes. Additionally, 3MOP has been shown to have some effect on the metabolism of certain compounds, as well as on the transport of certain molecules across cell membranes.
実験室実験の利点と制限
The main advantage of using 3MOP in lab experiments is its versatility. It can be used in the synthesis of a variety of compounds, as well as in the study of protein-protein interactions and the metabolism of certain compounds. Additionally, 3MOP can be used as a tool for drug discovery and development.
The main limitation of using 3MOP in lab experiments is its potential toxicity. It is important to use caution when handling 3MOP, as it can be toxic if inhaled or ingested. Additionally, 3MOP should not be used in experiments involving human subjects, as it has not been tested for safety in humans.
将来の方向性
There are a variety of potential future directions for 3MOP. One potential direction is to explore its potential as a therapeutic agent. 3MOP could be used to develop new drugs or to improve existing drugs. Additionally, 3MOP could be used to study the structure and function of proteins, as well as to develop new compounds with antibacterial or antifungal activity. Finally, 3MOP could be used to study the metabolism of certain compounds, as well as to develop new compounds with potential anti-cancer activity.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
3-methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-7-13(5-4-11(9)12)8-10-3-2-6-14-10/h9-11H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBOFUPYTPWEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)
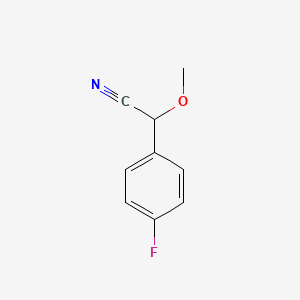
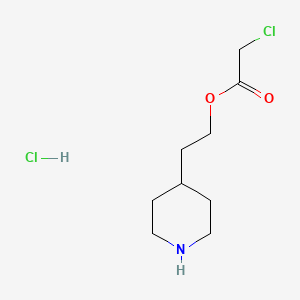
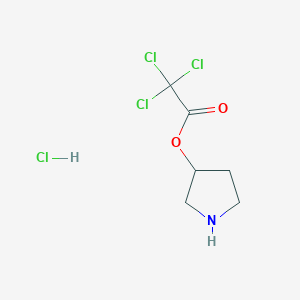
![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)



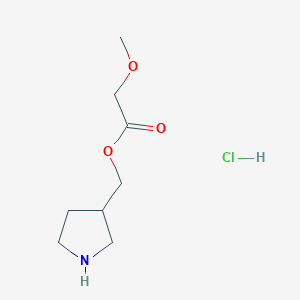

![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)
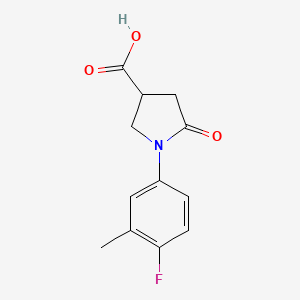

![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)